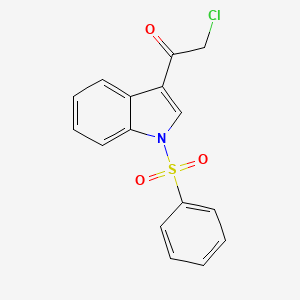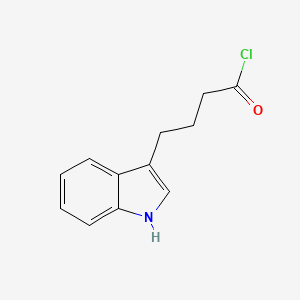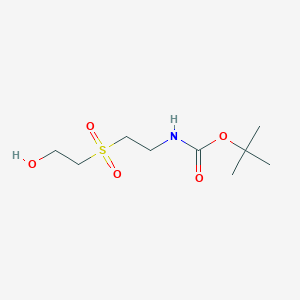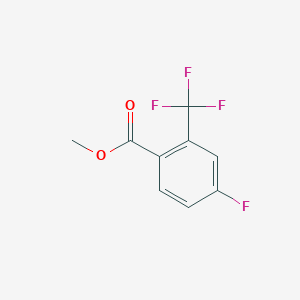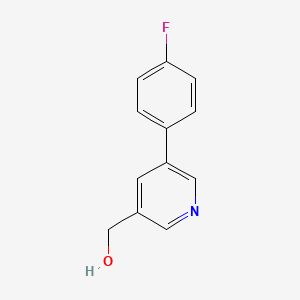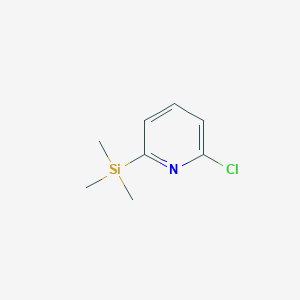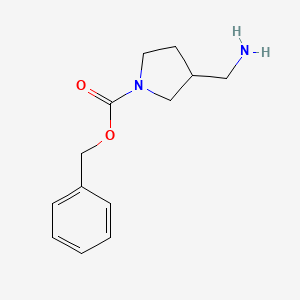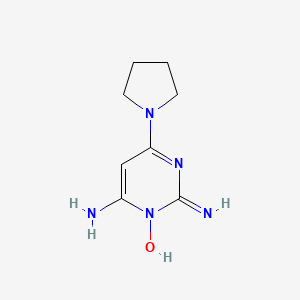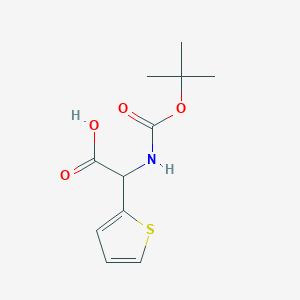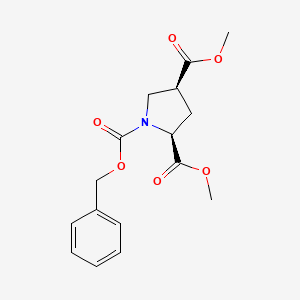
(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate, also known as (2S,4S)-1-benzyl-2,4-dimethylpyrrolidine-1,2,4-tricarboxylic acid, is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies for its ability to act as a catalyst in organic synthesis, as well as for its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate serves as a versatile intermediate in organic synthesis, demonstrating the compound's pivotal role in developing new chemical entities with potential pharmacological activities. For example, a study by Kubyshkin et al. (2009) outlines the synthesis of a conformationally rigid analogue of 2-amino adipic acid, showcasing the chemical's utility in generating complex molecular architectures. This synthesis involves key steps such as alkylation-cyclization, highlighting the compound's adaptability in forming rigid molecular skeletons for further chemical exploration (Kubyshkin et al., 2009).
Diastereoselectivity in Cyclization
The compound's utility extends to studies on diastereoselectivity, as illustrated by Crich and Ranganathan (2002), who explored the cyclization of alkene radical cations under non-oxidizing conditions. This research highlights the compound's relevance in understanding stereochemical outcomes in radical-mediated cyclization reactions, providing valuable insights into synthetic strategy optimization for producing pyrrolidines with controlled stereochemistry (Crich & Ranganathan, 2002).
Formation of Heterocyclic Systems
Further demonstrating the compound's versatility, Uršič et al. (2008) reported on transformations leading to the formation of highly substituted pyridine, N-aminopyridine, and pyrrole derivatives. This study signifies the compound's utility in synthesizing diverse heterocyclic systems, pivotal in drug discovery and materials science, by choosing appropriate ester groups to drive reaction pathways towards desired heterocycles (Uršič et al., 2008).
Inhibition of Cholinesterases
On a pharmacological note, Pizova et al. (2017) synthesized a series of compounds from benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing them for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research underscores the compound's potential as a scaffold for developing inhibitors against enzymes implicated in neurodegenerative diseases, showcasing a direct link between chemical synthesis and therapeutic application (Pizova et al., 2017).
properties
IUPAC Name |
1-O-benzyl 2-O,4-O-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-21-14(18)12-8-13(15(19)22-2)17(9-12)16(20)23-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLKUGOZEYYCCP-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

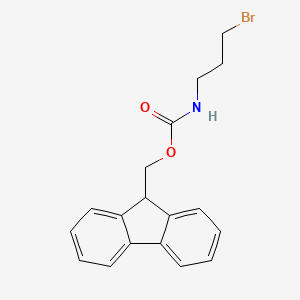
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
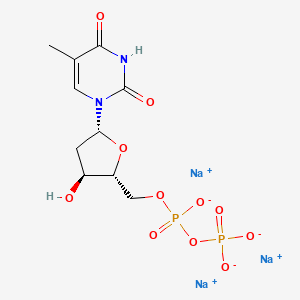
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)

